molecular formula C8H5MnO3<br>C5H5Mn(CO)3<br>C8H5MnO3- B083746 Manganese, tricarbonyl-pi-cyclopentadienyl- CAS No. 12079-65-1

Manganese, tricarbonyl-pi-cyclopentadienyl-

Cat. No. B083746
CAS RN: 12079-65-1
M. Wt: 204.06 g/mol
InChI Key: CENDTHIEZAWVHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of manganese tricarbonyl complexes often involves the reaction of cyclopentadienyl derivatives with manganese carbonyl precursors under various conditions. A novel method for preparing tricarbonyl(η5-pentadienyl)manganese has been developed through the reaction of 5-bromo-1,3-pentadiene with bromopentacarbonyl manganese under phase transfer catalysis conditions, showcasing the versatility of synthetic approaches in organometallic chemistry (McDaniel & Abu-Baker, 1993).

Molecular Structure Analysis

The molecular structure of manganese, tricarbonyl-π-cyclopentadienyl, has been extensively studied. For instance, gas-phase electron diffraction at 70°C has revealed two models fitting the experimental data, suggesting a free rotation of the Mn(CO)3 moiety about the Mn-X axis (X being the center of the cyclopentadienyl ring) or a staggered arrangement of the carbonyl groups relative to the cyclopentadienyl ring (Almond et al., 1994).

Scientific Research Applications

Nanotechnology Applications

Tricarbonyl(cyclopentadienyl)manganese molecules demonstrate a capacity to form stable bonds with the walls of double-walled carbon nanotubes. This interaction varies depending on concentration and temperature. The stability of these intercalates suggests potential applications in nanotechnology, given the unique optical, electrical, and magnetic properties of cyclopentadienyl complexes (Mykhailenko et al., 2016).

Molecular Structure and Intermolecular Interactions

The molecular structure of tricarbonyl(formylcyclopentadienyl)manganese(I) reveals interesting interactions, such as short π(CO)···π(CO) and π(CO)···π interactions, forming stacks in the crystal structure. These properties could be leveraged in materials science and molecular engineering (Romanov et al., 2012).

Photoreactivity and Photochromic Materials

Certain bifunctional side-chain cyclopentadienylmanganese tricarbonyl complexes exhibit photoreactivity, leading to the formation of chelates upon UV irradiation. This property indicates potential use in the development of photochromic materials, where irradiation can induce changes in molecular structure (To et al., 2008).

Electrochemical Applications

Cymantrenyl derivatives of proteins, such as bovine serum albumin, show promise in electrochemical applications. The electrochemical detection of cymantrene labels bound to proteins could be used for sensitive immunoassay analysis, with applications in biotechnology and diagnostics (Hromadová et al., 2003).

Solid-State Chemistry

The reaction of methylcyclopentadienyl manganese tricarbonyl on silicon oxide surfaces is relevant for thin film atomic layer depositions in materials science. Understanding this chemistry is crucial for developing new materials and coatings (Bouman et al., 2014).

Safety And Hazards

“Manganese, tricarbonyl-pi-cyclopentadienyl-” is classified as a poison . It’s non-combustible, but may decompose upon heating to produce corrosive and/or toxic fumes . Contact with metals may evolve flammable hydrogen gas . Containers may explode when heated .

properties

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENDTHIEZAWVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5MnO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese, tricarbonyl-pi-cyclopentadienyl-

CAS RN

12079-65-1
Record name Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

A 300 ml stainless steel autoclave was charged with 2.00 g manganese (II) acetate (11.6 mmol), 3.07 g cyclopentadiene monomer (46.5 mmol), 70 ml ether, and 4.0 g TEA (35.1 mmol) pre-mixed with some of the ether. The autoclave was sealed and purged with CO. The carbonylation was carried out at 550 psi total pressure and a temperature of 175° C. for two hours. The cooled reactor was vented and the contents transferred to an Erlenmeyer flask. A solution of 10% HCl was added carefully until the salts dissolved. The organic layer was separated and washed with water, dried (MgSO4), filtered and evaporated leaving a red oil. Pentane (100 ml) was added. Cooling to -78° C. for several hours gave 1.10 g (54%) of cyclopentadienylmanganese tricarbonyl product as yellow crystals, mp 65°-69° C.
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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